molecular formula C20H10O2 B14601833 BENZO(a)PYRENE-11,12-DIONE CAS No. 60657-26-3

BENZO(a)PYRENE-11,12-DIONE

Katalognummer: B14601833
CAS-Nummer: 60657-26-3
Molekulargewicht: 282.3 g/mol
InChI-Schlüssel: QBKKGIBFTOBILK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BENZO(a)PYRENE-11,12-DIONE is a derivative of benzo[a]pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound is characterized by the presence of two ketone groups at the 11 and 12 positions of the benzo[a]pyrene structure. It is a significant environmental pollutant and is formed during the incomplete combustion of organic matter, such as fossil fuels, wood, and tobacco.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of BENZO(a)PYRENE-11,12-DIONE typically involves the oxidation of benzo[a]pyrene. One common method is the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions. The reaction is carried out under controlled temperatures to ensure the selective formation of the dione.

Industrial Production Methods: Industrial production of this compound is not common due to its toxic nature. it can be produced in research laboratories for scientific studies. The process involves the careful handling of benzo[a]pyrene and the use of appropriate oxidizing agents under controlled conditions to minimize the formation of unwanted by-products.

Analyse Chemischer Reaktionen

Types of Reactions: BENZO(a)PYRENE-11,12-DIONE undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert the dione back to benzo[a]pyrene or its dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogens (Cl2, Br2) and nitrating agents (HNO3) under controlled temperatures.

Major Products:

    Oxidation: Formation of quinones such as benzo[a]pyrene-1,6-quinone and benzo[a]pyrene-3,6-quinone.

    Reduction: Formation of dihydro derivatives and benzo[a]pyrene.

    Substitution: Formation of halogenated and nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

BENZO(a)PYRENE-11,12-DIONE has several scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity and transformation of PAHs in the environment.

    Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins, to understand its mutagenic and carcinogenic effects.

    Medicine: Studied for its potential role in the development of cancer and other diseases related to PAH exposure.

    Industry: Used in environmental monitoring and assessment of pollution levels in air, water, and soil.

Wirkmechanismus

The mechanism of action of BENZO(a)PYRENE-11,12-DIONE involves its metabolic activation to reactive intermediates that can form adducts with DNA, leading to mutations and carcinogenesis. The compound is metabolized by cytochrome P450 enzymes, particularly CYP1A1, to form reactive oxygen species (ROS) and electrophilic intermediates. These intermediates can interact with cellular macromolecules, causing oxidative stress, DNA damage, and disruption of cellular functions.

Vergleich Mit ähnlichen Verbindungen

    Benzo[a]pyrene: The parent compound, known for its carcinogenic properties.

    Benzo[e]pyrene: A less common isomer with similar structural features.

    Dibenzopyrenes: Compounds with additional fused benzene rings.

    Indenopyrenes: Compounds with an indene moiety fused to the pyrene structure.

    Naphthopyrenes: Compounds with a naphthalene moiety fused to the pyrene structure.

Uniqueness: BENZO(a)PYRENE-11,12-DIONE is unique due to the presence of two ketone groups, which significantly alter its chemical reactivity and biological activity compared to its parent compound, benzo[a]pyrene. The dione structure makes it more prone to redox cycling and the generation of ROS, contributing to its higher toxicity and carcinogenic potential.

Eigenschaften

CAS-Nummer

60657-26-3

Molekularformel

C20H10O2

Molekulargewicht

282.3 g/mol

IUPAC-Name

benzo[a]pyrene-11,12-dione

InChI

InChI=1S/C20H10O2/c21-19-15-7-3-5-11-8-9-13-10-12-4-1-2-6-14(12)18(20(19)22)17(13)16(11)15/h1-10H

InChI-Schlüssel

QBKKGIBFTOBILK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C(=O)C(=O)C5=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.